molecular formula C7H12 B072964 3,3-Dimethyl-1,4-pentadiene CAS No. 1112-35-2

3,3-Dimethyl-1,4-pentadiene

Cat. No.: B072964
CAS No.: 1112-35-2
M. Wt: 96.17 g/mol
InChI Key: BHZUNHXTRRNKST-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C7H12. It is a diene, meaning it contains two double bonds, and is characterized by the presence of two methyl groups attached to the third carbon atom in the pentadiene chain. This compound is also known by its IUPAC name, 1,4-pentadiene, 3,3-dimethyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1,4-pentadiene can be synthesized through various methods. One common approach involves the reaction of allyl bromide with vinyl bromide in the presence of magnesium to form the desired diene . Another method includes the pyrolysis of 1,5-pentanediol diacetate or 4-penten-1-ol acetate . Additionally, the thermal decomposition of dimethyl(4-pentenyl)amine oxide can also yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical examples.

Major Products Formed

    Oxidation: Epoxides and diols are common products.

    Reduction: Saturated hydrocarbons such as 3,3-dimethylpentane.

    Substitution: Halogenated derivatives like 3,3-dimethyl-1,4-dibromopentane.

Scientific Research Applications

3,3-Dimethyl-1,4-pentadiene has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1,4-pentadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bonds, leading to the formation of new chemical bonds. Additionally, the presence of methyl groups can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Pentadiene: A conjugated diene with similar reactivity but different structural arrangement.

    2,3-Dimethyl-1,3-butadiene: Another diene with methyl groups at different positions.

    Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene with applications in polymer production.

Uniqueness

3,3-Dimethyl-1,4-pentadiene is unique due to the specific positioning of its methyl groups, which can affect its chemical reactivity and physical properties. This structural arrangement can lead to different reaction pathways and products compared to other similar dienes.

Properties

IUPAC Name

3,3-dimethylpenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZUNHXTRRNKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074691
Record name 1,4-Pentadiene, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-35-2
Record name 1,4-Pentadiene, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadiene, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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